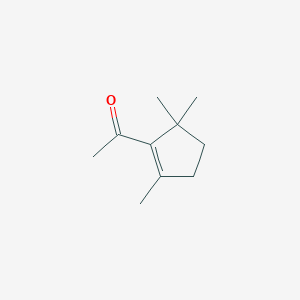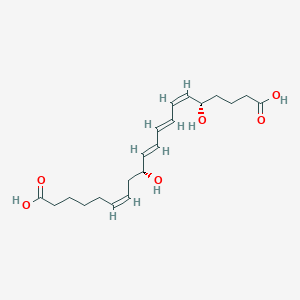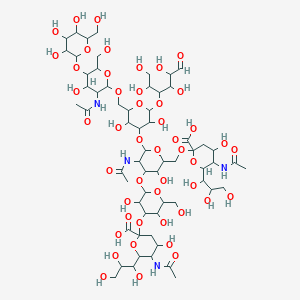
Disialyllacto-N-hexaose II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disialyllacto-N-hexaose II, commonly known as DSLNT, is a complex carbohydrate that has been extensively researched for its potential in various fields of science. It is a type of glycan, which is a molecule composed of sugar units, and is found in various biological systems, including mammalian milk.
Applications De Recherche Scientifique
Synthetic disialyl hexasaccharides, including Disialyllacto-N-hexaose II, have shown promise in medical applications, particularly in neonatal care.
- Protective Role in Neonatal Care: Disialyllacto-N-hexaose II, among other synthetic α2-6-linked disialyl hexasaccharides, has been synthesized efficiently through one-pot multienzyme reactions. These compounds have demonstrated protective effects in neonatal rats from necrotizing enterocolitis (NEC), a severe intestinal condition prevalent in preterm infants. The high efficiency and selectivity of the synthesis process and the therapeutic potential of these oligosaccharides make them promising candidates for preclinical experiments and clinical application in treating NEC in preterm infants (Yu et al., 2014).
Role in Infant Health and Growth
The concentration and intake of Disialyllacto-N-hexaose II in human milk have been associated with maternal health and infant growth patterns.
Association with Maternal Health
Research indicates that maternal obesity is linked with lower concentrations of several fucosylated and sialylated human milk oligosaccharides (HMOs), including Disialyllacto-N-hexaose II. Infants born to women with obesity had lower intakes of these HMOs. The study suggests that maternal BMI is associated with varying concentrations of specific HMOs, which in turn, have a direct correlation with infant growth during the first six months of life (Saben et al., 2021).
Influence on Infant Growth
The intake of Disialyllacto-N-hexaose II, along with other HMOs, has been positively associated with infant growth. The study underscores the importance of maternal health and HMO composition in breast milk as pivotal factors influencing infant health and development (Saben et al., 2021).
Propriétés
Numéro CAS |
137608-62-9 |
|---|---|
Nom du produit |
Disialyllacto-N-hexaose II |
Formule moléculaire |
C62H102N4O47 |
Poids moléculaire |
1655.5 g/mol |
Nom IUPAC |
5-acetamido-2-[[5-acetamido-4-[4-[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C62H102N4O47/c1-16(74)63-31-20(78)5-61(59(96)97,111-50(31)36(85)23(81)8-68)101-15-30-40(89)49(109-58-46(95)53(39(88)27(12-72)103-58)113-62(60(98)99)6-21(79)32(64-17(2)75)51(112-62)37(86)24(82)9-69)34(66-19(4)77)55(105-30)110-52-41(90)29(106-57(45(52)94)107-47(25(83)10-70)35(84)22(80)7-67)14-100-54-33(65-18(3)76)42(91)48(28(13-73)104-54)108-56-44(93)43(92)38(87)26(11-71)102-56/h7,20-58,68-73,78-95H,5-6,8-15H2,1-4H3,(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,96,97)(H,98,99) |
Clé InChI |
DUVKOIQTTLSEBM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
Autres numéros CAS |
137608-62-9 |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



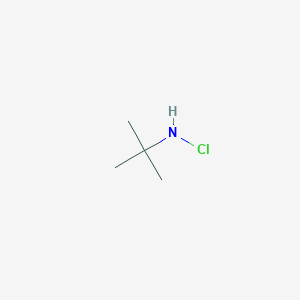

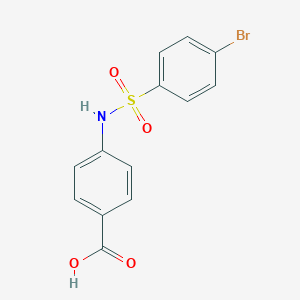
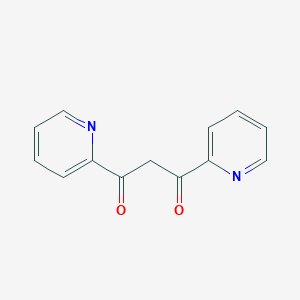

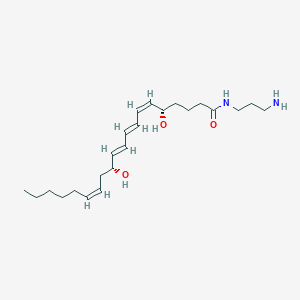

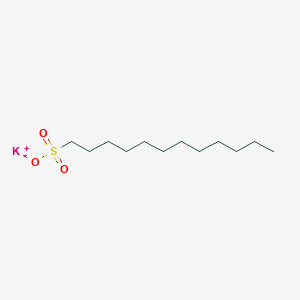


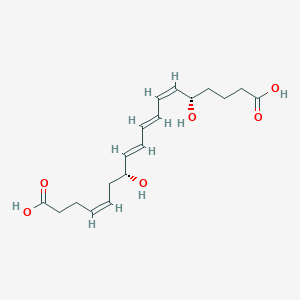
![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
